
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, a sulfamoyl group, and a thioether linkage, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-ethylbenzonitrile can react with sodium azide under acidic conditions to form 1-(4-ethylphenyl)-1H-tetrazole.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound, such as 2-mercaptopropanoic acid, under basic conditions to form the thioether linkage.
Amide Bond Formation: The final step involves the coupling of the thioether intermediate with 4-aminobenzenesulfonamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s tetrazole ring is of particular interest due to its bioisosteric properties, which can mimic the carboxylate group in biological systems. This makes it a potential candidate for drug design and development.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities provided by the tetrazole and sulfamoyl groups.
Mechanism of Action
The mechanism by which 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide exerts its effects depends on its interaction with molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-ethylphenyl)-1H-tetrazole: Shares the tetrazole ring but lacks the thioether and sulfamoyl groups.
4-aminobenzenesulfonamide: Contains the sulfamoyl group but lacks the tetrazole and thioether linkages.
2-mercaptopropanoic acid: Contains the thiol group but lacks the tetrazole and sulfamoyl functionalities.
Uniqueness
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and biological interactions. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S2/c1-3-13-4-8-15(9-5-13)24-18(21-22-23-24)28-12(2)17(25)20-14-6-10-16(11-7-14)29(19,26)27/h4-12H,3H2,1-2H3,(H,20,25)(H2,19,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPXTTDVIXSSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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